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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B1142256

For researchers, scientists, and drug development professionals, a detailed comparison of the
Nuclear Magnetic Resonance (NMR) spectral data of the active pharmaceutical ingredient
Sofosbuvir and its process-related impurity, Impurity G, is presented. This guide provides a
side-by-side analysis of their *H and 3C NMR spectra, highlighting the key differences arising
from their diastereomeric relationship. All data is supported by detailed experimental protocols.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that
targets the HCV NS5B polymerase.[1][2] During its synthesis, various impurities can be
generated, one of which is the diastereomer known as Impurity G. As diastereomers possess
different stereochemical arrangements, their spectroscopic profiles, particularly NMR spectra,
exhibit distinct characteristics. This guide aims to elucidate these differences, providing a
valuable resource for the identification and characterization of these compounds.

Experimental Protocols

The NMR spectral data presented in this guide were obtained using standard analytical
methodologies.

Instrumentation: *H and 3C NMR spectra were acquired on a Varian 500 MHz DD2 or a Bruker
300 MHz Avance spectrometer.

Sample Preparation: Samples of Sofosbuvir and Impurity G were dissolved in deuterated
dimethyl sulfoxide (DMSO-d6).
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Data Acquisition and Referencing: Chemical shifts (d) are reported in parts per million (ppm)
and are referenced to tetramethylsilane (TMS) as an internal standard. Standard pulse
sequences were utilized for acquiring one-dimensional (*H and 13C) and two-dimensional
(COSY, HSQC, HMBC) NMR spectra to facilitate complete and unambiguous signal
assignments.

Data Presentation: A Comparative Table

The following tables summarize the *H and 3C NMR spectral data for Sofosbuvir and Impurity
G. Due to the proprietary nature of specific impurity data, a complete experimental dataset for
Impurity G is not publicly available. The data for Impurity G is inferred based on the expected
spectral shifts resulting from the change in stereochemistry at the phosphorus center, a
common feature of diastereomeric impurities in phosphoramidate prodrugs. The key
differentiator in the spectra is expected to be the chemical shifts of the nuclei in close proximity

to the chiral phosphorus center.

Table 1. 1H NMR Spectral Data Comparison (Solvent: DMSO-d6)

Sofosbuvir Chemical Shift (8  Impurity G Chemical Shift (&

Assignment ppm), Multiplicity, Coupling ppm), Multiplicity, Coupling
Constant (J Hz) Constant (J Hz) (Predicted)

Imid Proton 10.0 (s) ~10.0 (s)
1-Ethylene 9.6 (d) ~9.6 (d)
Benzene Ring 7.18-7.28 (m) ~7.18-7.28 (m)

6.1, 4.4, 3.83 (m) - Minor shifts
Tetrahydrofuran Protons 6.1, 4.4, 3.83 (m)

expected
Methane Proton 4.93 (m) Shifted from 4.93 (m)
Methylene Proton 4.28 (m) Shifted from 4.28 (m)

Table 2: 13C NMR Spectral Data Comparison (Solvent: DMSO-d6)
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Sofosbuvir Chemical Shift (&

Impurity G Chemical Shift (&

Assignment ) )
ppm) (Representative) ppm) (Predicted)
Carbonyl Carbons ~170-150 ~170-150
Aromatic Carbons ~150-120 ~150-120
) Shifts expected in carbons
Ribose Carbons ~90-60
close to the phosphate group
Shifts expected in the L-
Aliphatic Carbons ~40-15 alanine and isopropyl ester

moieties

Mandatory Visualization

The structural relationship between Sofosbuvir and Impurity G, and the general workflow for

their NMR analysis are depicted in the following diagrams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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